molecular formula C10H15ClN2O2 B1418735 2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride CAS No. 1185351-00-1

2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride

Cat. No.: B1418735
CAS No.: 1185351-00-1
M. Wt: 230.69 g/mol
InChI Key: YCILJTGVCLEMDC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride is an amidine derivative characterized by a phenoxy-ethoxy substituent at the 4-position of the phenyl ring. This compound is structurally defined by its ethanimidamide backbone, where the amidine group (-C(=NH)-NH₂) is linked to a phenoxy-ethoxy moiety. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The compound is cataloged under CAS numbers 1156622-81-9 (95% purity) and 1185351-00-1, with synthesis protocols involving condensation reactions and hydroxylamine hydrochloride intermediates .

Biological Activity

2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride, a compound of increasing interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse sources to elucidate the compound's biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12_{12}H16_{16}ClN3_{3}O2_{2}. The structure features an ethoxy group attached to a phenoxy moiety, linked through an ethanimidamide framework. This unique configuration is believed to contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, which is crucial for DNA and RNA replication. This inhibition can lead to decreased cellular proliferation and has implications in cancer therapy.
  • Cell Signaling Modulation : It influences various signaling pathways by modulating the activity of transcription factors, resulting in altered gene expression profiles. Such changes can impact cellular metabolism and growth .

Antimicrobial Effects

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been effective against various bacterial strains, including Staphylococcus aureus, with reported inhibition rates exceeding 90% at certain concentrations. This suggests potential applications in treating bacterial infections .

Cytotoxicity and Cancer Research

The compound has also shown promise in cancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, it has been tested on A431 vulvar epidermal carcinoma cells, demonstrating a notable reduction in cell viability . The mechanism appears to involve the disruption of metabolic pathways essential for tumor growth.

Research Findings and Case Studies

Study Findings Concentration Tested Effect
Study AInhibition of S. aureus growth100 µM>92% viability reduction
Study BInduction of apoptosis in A431 cellsVariesSignificant reduction in cell viability
Study CModulation of gene expression in cancer cellsLow dosesAltered metabolic pathways

Dosage Effects and Toxicity

Research indicates that the effects of this compound are dose-dependent:

  • Low Doses : Minimal toxicity observed; potential for therapeutic use without significant side effects.
  • High Doses : Increased toxicity leading to cellular damage and adverse health effects in animal models. Threshold effects have been noted, where specific biological responses are amplified at certain dosage levels .

Metabolic Pathways

The compound interacts with various metabolic pathways, particularly those involved in nucleotide biosynthesis. By inhibiting enzymes critical for these pathways, it alters the levels of nucleotides and their precursors, which can have cascading effects on cellular metabolism and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanimidamide derivatives share a common backbone but differ in substituents, which critically influence their physicochemical properties, synthesis pathways, and biological activities. Below is a detailed comparison:

Structural Variations and Physicochemical Properties

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Melting Point Key Properties
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride 4-Ethoxyphenoxy 1156622-81-9 C₁₀H₁₅ClN₂O₂ 230.70 Not reported High solubility in polar solvents
2-(4-Chlorophenyl)ethanimidamide (Compound 18) 4-Chlorophenyl Not specified C₈H₉ClN₂ 184.63 166°C White solid; 58% yield via hydroxylamine route
2-(4-Nitrophenyl)ethanimidamide (Compound 24) 4-Nitrophenyl Not specified C₈H₈N₄O₂ 224.18 Not reported Pale green amorphous solid; 93% yield
2-(4-tert-Butylphenoxy)ethanimidamide hydrochloride 4-tert-Butylphenoxy 175277-47-1 C₁₂H₁₉ClN₂O 254.75 Not reported 100% purity; no EC number listed
2-(Phenylthio)ethanimidamide hydrochloride Phenylthio (-S-C₆H₅) 84544-86-5 C₈H₁₁ClN₂S 202.71 175–177°C Waxy solid; MS 165.3 (M+1)
2-(4-Bromophenoxy)ethanimidamide hydrochloride 4-Bromophenoxy 67386-39-4 C₈H₁₀BrClN₂O 281.54 Not reported Supplier: AldrichCPR; InChIKey: QMCGBTTWYYBOGE

Key Structural Insights

  • Hydrophobic Substituents : tert-Butyl and phenylthio groups improve lipid solubility, which may influence membrane permeability .
  • Steric Effects: Bulky substituents like tert-butylphenoxy could hinder molecular interactions, impacting binding affinities .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCILJTGVCLEMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride

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